Hydrazine

Description

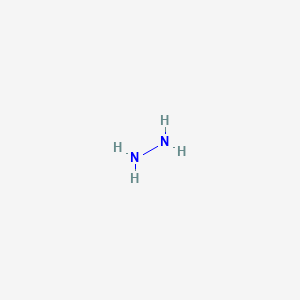

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2/c1-2/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKJQQAXSVQMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2H4, H4N2, Array, H2NNH2 | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | hydrazine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydrazine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1184-66-3 (sulfate), 13464-80-7 (sulfate[2:1]), 13464-97-6 (mononitrate), 15823-35-5 (phosphate[1:1]), 37836-27-4 (nitrate), 5341-61-7 (di-hydrochloride), 59779-45-2 (phosphate[2:1]), 634-62-8 (tartrate), 7803-57-8 (monohydrate) | |

| Record name | Hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020702 | |

| Record name | Hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

32.046 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrazine, anhydrous appears as a colorless, fuming oily liquid with an ammonia-like odor. Flash point 99 °F. Explodes during distillation if traces of air are present. Toxic by inhalation and by skin absorption. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion. Used as a rocket propellant and in fuel cells., Hydrazine, aqueous solution, with more than 37% hydrazine appears as a colorless aqueous solution. May have an ammonia-like odor. Corrosive. Irritates skin and eyes; irritation to the eyes is delayed. Toxic by ingestion and skin absorption., Hydrazine, aqueous solution, with not more than 37% hydrazine appears as a colorless aqueous solution containing a maximum of 37% hydrazine by mass. Has an ammonia-like odor. Corrosive. Contact may irritate skin and eyes. Toxic by ingestion and skin absorption., Liquid; Other Solid, Colorless, fuming, oily liquid with an ammonia-like odor; [NIOSH], Liquid, COLOURLESS FUMING OILY HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, fuming, oily liquid with an ammonia-like odor., Colorless, fuming, oily liquid with an ammonia-like odor. [Note: A solid below 36 °F.] | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/55 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

236.3 °F at 760 mmHg (EPA, 1998), 113.55 °C, Contracts on freezing. ...One gallon of commercial product weighs 8.38 lbs. ...Dissolves many inorganic substances. ...Forms an azeotropic mixture with water, boiling point (at 760 mm Hg) 120.3 °C, which contains 55 mole-% (68.5 weight-%) N2H4., BP: 56 °C at 71 mm Hg; 170 deg at 5 atm; 200 °C at 10 atm; 236 °C at 20 atm, 114 °C, 236.3 °F, 236 °F | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

125.6 °F (EPA, 1998), Emergency Response Guidebook is for "hydrazine, anhydrous." 100 °F, 52 °C (126 °F) - closed cup, 100 °F - open cup, 40 °C c.c., 125.6 °F, 99 °F | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/55 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Miscible with water /1.0X10+6 mg/L/, Very soluble in water, Miscible with methyl, ethyl, propyl, isobutyl alcohols, Very soluble in ethanol, methanol, For more Solubility (Complete) data for Hydrazine (6 total), please visit the HSDB record page., 1000 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.011 at 59 °F (EPA, 1998) - Denser than water; will sink, 1.0036 g/cu cm, Density: 1.146 at -5 °C/4 °C; 1.0253 at 0 °C/4 °C; 1.024 at 2 °C/4 °C; 1.011 at 15 °C/4 °C; 1.0036 at 25 °C/4 °C; 0.9955 at 35 °C/4 °C, White crystalline powder. MP 198 °C. Density: 1.42. Corrosive. Freely soluble in water, slightly soluble in alcohol /Hydrazine dihydrochloride/, Relative density (water = 1): 1.01, 1.01 | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 1.1 | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

14.4 mmHg at 77 °F (EPA, 1998), 14.4 [mmHg], 14.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.1, 10 mmHg | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/55 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Major impurity is water (up to 2.5%), and up to 0.2% of undefined insoluble material ... | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oily liquid, Colorless fuming, oily liquid ... (Note: A solid below 36 °F), Anhydrous hydrazine is a waxy solid. | |

CAS No. |

302-01-2 | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hydrazine-results-aeglprogram | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Hydrazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27RFH0GB4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MU6D7B58.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

36 °F (EPA, 1998), 1.54 °C, MP: 127 °C; soluble in water at 25 °C /Hydrazine monohydroiodide/, 2 °C, 36 °F | |

| Record name | HYDRAZINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0281 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDRAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/347 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrazine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0329.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies for Hydrazine and Its Derivatives

Synthesis of Hydrazine (B178648) Derivatives

Synthesis of Heterocyclic this compound Derivatives

Triazine Derivatives Synthesis

The synthesis of triazine derivatives often leverages the nucleophilic character of this compound, enabling its incorporation into cyclic structures. Various methodologies have been developed for the formation of 1,3,5-triazine (B166579) and 1,2,4-triazine (B1199460) derivatives using this compound or its precursors.

One common approach involves the reaction of disubstituted s-triazine derivatives with this compound hydrate (B1144303) to yield monohydrazino s-triazine derivatives. This reaction typically proceeds under refluxing conditions in ethanol (B145695), producing the desired this compound derivatives in good yields and purity mdpi.com. For instance, 2-chloro-4,6-disubstituted-s-triazine derivatives can react with this compound hydrate in ethanol to produce hydrazino derivatives. These intermediates are then further reacted with p-substituted benzaldehyde (B42025) derivatives to form s-triazine hydrazone derivatives nih.gov.

Another method for synthesizing 1,2,4-triazine derivatives involves the cyclization of specific precursors with this compound hydrate. For example, a potassium salt (compound 13) can be cyclized by refluxing with 95% this compound hydrate to produce a 1,2,4-triazine derivative (compound 17) chemmethod.com. Additionally, a multi-step synthesis of 1,2,4-triazine derivatives has been reported, beginning with the reaction of 2-phenyl-3-aminoquinazoline-4-(3H)-one with chloroacetyl chloride. The resulting compound is then treated with this compound hydrate to form a hydrazide, which subsequently undergoes cyclization in an alkaline medium to yield substituted triazines uobaghdad.edu.iq.

Furthermore, acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thione can be reacted with this compound to synthesize 9-(hydrazino)-acenaphtho[1,2-e]-1,2,4-triazines, showcasing the utility of this compound in constructing fused heterocyclic systems samipubco.com.

Table 1: Representative Synthetic Pathways for Triazine Derivatives

| Product Type | Starting Materials | Key Reagent | Conditions | Yield | Source |

| Monohydrazino s-triazine | Disubstituted s-triazine derivatives | This compound hydrate | Refluxing ethanol | Very good | mdpi.com |

| s-Triazine hydrazone derivatives | 2-chloro-4,6-disubstituted-s-triazine derivatives | This compound hydrate, Benzaldehyde derivatives | Ethanol, Acetic acid (catalytic) | Good | nih.gov |

| 1,2,4-Triazine derivative (Compound 17) | Potassium salt (Compound 13) | 95% this compound hydrate | Reflux | Not specified | chemmethod.com |

| Substituted 1,2,4-triazines | Hydrazide (from 2-phenyl-3-aminoquinazoline-4-(3H)-one) | This compound hydrate, Alkaline medium | Cyclization | 78-85% | uobaghdad.edu.iq |

| 9-(Hydrazino)-acenaphtho[1,2-e]-1,2,4-triazines | Acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thione | This compound | Not specified | Good | samipubco.com |

Triazole Derivatives Synthesis

This compound and its derivatives are pivotal in the synthesis of various triazole isomers, particularly 1,2,4-triazoles, which are important in medicinal chemistry and other fields. Several established reactions utilize this compound for triazole ring formation.

The Pellizzari Reaction is a classical method for synthesizing 1,2,4-triazole (B32235) derivatives. This reaction involves heating a mixture of an amide and an acyl hydrazide. For instance, heating formamide (B127407) and this compound hydrochloride in the presence of potassium hydroxide (B78521) can yield 1,2,4-triazole. Similarly, benzamide (B126) and benzoyl hydrazide can be reacted to produce 3,5-diphenyl-1,2,4-triazole researchgate.netscispace.com.

Another significant route is the Einhorn–Brunner reaction , which involves the condensation of hydrazines or mono-substituted hydrazines with diacylamines in the presence of a weak acid. An example includes the reaction of N-formyl benzamide with phenyl this compound to yield 1,5-diphenyl-1,2,4-triazole researchgate.netscispace.com.

More advanced methodologies include the direct synthesis of substituted 1,2,4-triazoles from hydrazines and formamide under microwave irradiation, which offers a simple, efficient, and mild approach without the need for a catalyst and exhibits excellent functional-group tolerance organic-chemistry.org. Electrochemical multicomponent reactions have also been developed, where aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297) (NH₄OAc), and alcohols react to provide 1,5-disubstituted and 1-aryl 1,2,4-triazoles. In this process, alcohols serve as both solvents and reactants, and NH₄OAc acts as the nitrogen source organic-chemistry.org.

Furthermore, 1,3,5-trisubstituted 1,2,4-triazoles can be formed through a highly regioselective one-pot process involving the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines organic-chemistry.org. A novel process for synthesizing 4-amino-1,2,4-(4H)triazole derivatives involves reacting this compound or an aqueous this compound solution with a carboxylic acid in the presence of an insoluble polymer containing sufficiently strong acidic functional groups, leading to high yields and purity under mild conditions google.com. This compound hydrate is also employed to produce hydrazide derivatives, which are subsequently reacted with various aldehydes to form the final triazole products chemistryjournal.net.

Table 2: Key Synthetic Reactions for Triazole Derivatives

| Reaction Name / Type | Reactants | Conditions | Product Example | Source |

| Pellizzari Reaction | Amide, Acyl hydrazide | Heating (e.g., with KOH) | 1,2,4-Triazole, 3,5-Diphenyl-1,2,4-triazole | researchgate.netscispace.com |

| Einhorn–Brunner Reaction | Hydrazines, Diacylamines | Weak acid | 1,5-Diphenyl-1,2,4-triazole | researchgate.netscispace.com |

| Microwave-assisted synthesis | Hydrazines, Formamide | Microwave irradiation, catalyst-free | Substituted 1,2,4-triazoles | organic-chemistry.org |

| Electrochemical multicomponent reaction | Aryl hydrazines, Paraformaldehyde, NH₄OAc, Alcohols | Electrochemical | 1,5-Disubstituted and 1-aryl 1,2,4-triazoles | organic-chemistry.org |

| One-pot synthesis | Carboxylic acids, Primary amidines, Monosubstituted hydrazines | Not specified | 1,3,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

| Polymer-catalyzed synthesis | This compound, Carboxylic acid | Acidic ion exchange resin catalyst | 4-amino-1,2,4-(4H)triazole derivatives | google.com |

Thiadiazole Derivatives Synthesis

Thiadiazole derivatives, particularly 1,3,4-thiadiazoles, are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, known for their diverse chemical properties. This compound plays a crucial role in their synthesis.

A common method for synthesizing 1,3,4-thiadiazole (B1197879) derivatives involves the reaction of this compound hydrate with carbon disulfide in absolute ethanol. This reaction can lead to the formation of intermediates such as 2,5-dimercapto-1,3,4-thiadiazole (B142945) uobaghdad.edu.iq. Another pathway involves the reaction of 1,3,4-thiadiazolenaminones with nitrogen-nucleophiles, including this compound hydrate, to yield new heterocycles incorporating the 1,3,4-thiadiazole ring nih.gov.

Thiosemicarbazides serve as important intermediates in thiadiazole synthesis. They are typically formed by treating aromatic or heterocyclic amines with carbon disulfide in ammonium hydroxide, followed by refluxing with this compound hydrate in ethanol. These thiosemicarbazides can then be cyclized into 1,3,4-thiadiazoles jocpr.com. For example, N-phenyl thiosemicarbazide, which can be prepared by refluxing an aromatic amine with carbon disulfide and this compound hydrate, or by reacting phenyl isothiocyanate with this compound hydrate, can be condensed with aromatic carboxylic acids in the presence of concentrated sulfuric acid to form thiadiazole analogues jocpr.com.

Mesoionic 1,3,4-thiadiazoles, a specific class of thiadiazoles, are often synthesized from thioacylated this compound derivatives. An example includes the reaction of 1-Methyl-1-thioacylthis compound with thiophosgene (B130339) or phosgene (B1210022) in the presence of potassium carbonate to produce the mesoionic thiadiazole bu.edu.eg.

Table 3: Synthetic Routes to Thiadiazole Derivatives

| Product Type | Starting Materials | Key Reagent | Conditions | Source |

| 1,3,4-Thiadiazole derivatives | This compound hydrate, Carbon disulfide | Absolute ethanol | Not specified | uobaghdad.edu.iq |

| Heterocycles with 1,3,4-thiadiazole ring | 1,3,4-thiadiazolenaminones | This compound hydrate | Not specified | nih.gov |

| 1,3,4-Thiadiazoles | Thiosemicarbazides (from amines, CS₂, this compound hydrate) | Cyclization (e.g., with conc. H₂SO₄) | jocpr.com | |

| Thiadiazole analogues | N-phenyl thiosemicarbazide, Aromatic carboxylic acid | Conc. H₂SO₄ | jocpr.com | |

| Mesoionic 1,3,4-thiadiazoles | 1-Methyl-1-thioacylthis compound | Thiophosgene or Phosgene, Potassium carbonate | Not specified | bu.edu.eg |

Direct Synthesis from Nitrogen Molecules

The direct synthesis of this compound from molecular nitrogen (N₂) represents a significant challenge in chemistry due to the extreme stability of the N≡N triple bond. Despite this, considerable research efforts have been directed towards developing energy-efficient and scalable methods for nitrogen fixation to produce this compound and its derivatives, bypassing the traditional Haber-Bosch process for ammonia (B1221849) synthesis.

Recent breakthroughs include the successful synthesis of this compound derivatives directly from highly stable nitrogen molecules and unsaturated carbonyl compounds under mild reaction conditions. This was achieved by an international joint research team utilizing a polymetallic titanium hydride compound. The process involves the reduction of the N≡N bond of the nitrogen molecule, followed by the addition of α,β-unsaturated carbonyl compounds to form a new nitrogen-carbon bond riken.jp. X-ray crystallographic, spectroscopic analyses, and computational studies have been employed to elucidate the molecular-level reaction process riken.jp.

Investigations into the hydrogenation of molecular nitrogen to this compound have explored various approaches, including the decomposition of metal complexes of molecular nitrogen, photocatalysis with wet titania in a nitrogen atmosphere, and homogeneous catalysis in the liquid phase oup.com. Direct synthesis over metal oxide catalysts under silent discharge at room temperature has also been reported. In this method, activated nitrogen molecules are effectively formed on the metal oxide surface and subsequently protonated by surface hydroxyl (OH) groups, aligning with mechanisms proposed for this compound synthesis oup.com.

Innovative approaches also include nitrogen fixation induced by photoexcitation of N₂ through two-photon absorption processes. One such method, termed the "dry" this compound process, utilizes N₂ and hydrogen (H₂) as raw materials. A high-energy short-pulsed Nd:YAG laser (wavelength 1.06 µm) induces a two-photon absorption in N₂, leading to vibrational-vibrational (V-V) energy transfer and a near-complete population inversion of N₂ vibrational states. The energy stored in these excited N₂ vibrational states (e.g., at ν=4, approximately 1.13 eV) is greater than the activation energy for N₂H₄ formation (0.99 eV). The subsequent interaction of the excited N₂ with hydrogen molecules occurs rapidly via an electron transfer (ET) mechanism, followed by a dissociative recombination process under high-pressure and low-temperature gas conditions google.com.

Another notable advancement involves scandium-mediated synthetic cycles that directly convert dinitrogen into this compound derivatives. This highly efficient cycle comprises three main steps: (i) the reduction of a halogen-bridged discandium complex under N₂ to form a (N₂)³⁻-bridged discandium complex via a (N₂)²⁻ intermediate; (ii) treatment of the (N₂)³⁻ complex with methyl triflate (MeOTf) to afford a (N₂Me₂)²⁻-bridged discandium complex; and (iii) further reaction of the (N₂Me₂)²⁻ complex with carbon-based electrophiles, which yields the this compound derivative and regenerates the halide precursor researchgate.netacs.org. This represents a significant step towards direct N-C bond formation from N₂.

Table 4: Approaches for Direct this compound Synthesis from Nitrogen Molecules

| Method | Key Components / Catalysts | Mechanism / Conditions | Outcome | Source |

| Catalytic Reduction | Polymetallic titanium hydride compound | Reduction of N≡N bond, N-C bond formation, mild conditions | This compound derivatives from N₂ and unsaturated carbonyl compounds | riken.jp |

| Metal Oxide Catalysis | Various metal oxide catalysts | Silent discharge, room temperature, surface OH protonation | Direct synthesis of this compound | oup.com |

| Photoexcitation (Dry Process) | N₂, H₂, High-energy short-pulsed Nd:YAG laser | Two-photon absorption, V-V energy transfer, electron transfer, dissociative recombination | Liquid this compound from N₂ and H₂ | google.com |

| Scandium-mediated Cycle | Scandium complexes, Methyl triflate, Carbon-based electrophiles | Reduction of discandium complex, N-C bond formation | This compound derivatives from N₂ | researchgate.netacs.org |

Reaction Mechanisms and Kinetics of Hydrazine

Decomposition Mechanisms

The decomposition of hydrazine (B178648) can occur through various pathways, influenced by its physical state and surrounding conditions.

Gas-Phase Decomposition Kinetics

This compound is widely utilized as a monopropellant in rocket thrusters, where its gas-phase decomposition is a key process ocha.ac.jpiastate.edu. Early experimental studies from the 1960s and 1970s characterized this decomposition, leading to a complex kinetic model involving numerous radical reactions, often requiring approximately 50 rate constants ocha.ac.jp. More recent quantum chemistry calculations suggest that molecular reactions can occur with energy requirements similar to those of free radical reactions, indicating that a revision of existing kinetic models based on accurate reaction barriers and thermochemistry may be beneficial ocha.ac.jpiastate.edu.

The decomposition products of this compound in the gas phase typically include ammonia (B1221849) (NH₃), nitrogen (N₂), and hydrogen (H₂) iastate.edu. At a temperature of 983 K, the approximate product ratio observed is 0.91 NH₃ + 0.54 N₂ + 0.64 H₂ iastate.edu. The proportion of hydrogen and nitrogen products tends to increase with rising temperatures, while ammonia production relatively decreases iastate.edu. Key bond dissociation energies in gas-phase this compound decomposition include the N-N bond breaking at approximately 65 kcal/mol and the N-H bond breaking at around 81 kcal/mol iastate.edu. Water has been shown to inhibit the gaseous decomposition of this compound, potentially by promoting the vibrational relaxation of the N₂H₃ radical dtic.mil. The decomposition rates of this compound-based fuels at temperatures between 750 K and 1000 K follow the order: 1,1-dimethylthis compound (B165182) (UDMH) > monomethylthis compound (MMH) > this compound mdpi.com. Appreciable decomposition of liquid anhydrous this compound without catalysts generally requires elevated temperatures, exceeding 200°C; above 232°C (450°F), this compound rapidly decomposes into nitrogen, hydrogen, and ammonia canada.ca.

Aqueous-Phase Degradation Mechanisms

In aqueous systems, the primary mechanism for this compound degradation is a four-electron oxidation to nitrogen gas by oxygen researchgate.netosti.gov. This compound solutions are inherently unstable in the presence of oxygen under alkaline or neutral conditions, but they exhibit stability under strongly acidic conditions or in the absence of oxygen researchgate.netnih.gov. This compound degrades rapidly in water through abiotic processes, with a reported half-life of approximately 8.3 days in pond water nih.gov. The degradation rate is enhanced in hard water and water rich in dissolved organic matter nih.govdtic.mil.

The oxidation rate of this compound in aqueous solutions is significantly increased by the addition of catalysts such as copper(II) (Cu(II)) and phosphate (B84403) ions researchgate.netosti.gov. Copper(II) is a particularly notable catalyst for the autooxidation of this compound in alkaline solutions, with hydrogen peroxide (H₂O₂) often forming as a by-product who.intinchem.org. Conditions that accelerate the formation of the hydrazyl radical, which is the initial step in this compound oxidation, lead to an increased proportion of one-electron oxidation pathways, resulting in greater ammonia formation researchgate.netosti.gov. The evolution of ammonia has been correlated with the concentrations of copper(II) and phosphate ions, as well as temperature researchgate.netosti.gov.

Studies have shown that this compound degradation is notably rapid in quartz vessels when copper ions and oxygen are present dtic.mil. In the absence of copper ions, the degradation of this compound is considerably slower dtic.mil. Copper(II) and iron(III) can catalyze the one-electron oxidation of hydrazines, leading to the formation of hydrazyl radicals researchgate.net. Furthermore, copper(I) ions can form Cu⁺N₂H₄ complexes with this compound, which subsequently decompose into various intermediates mdpi.com. Density Functional Theory (DFT) calculations indicate that this compound dehydrogenation via N-H bond scission is not kinetically favorable on flat or stepped copper(111) surfaces, but this compound prefers to form NH₂ through N-N bond decoupling with an activation energy below 1 eV, which is in agreement with experimental observations researchgate.net. Other metal ions, such as iron(II), iron(III), zinc(II), cobalt(II), and nickel(II), have not shown a significant catalytic effect on the deoxygenation of water by this compound dtic.mil.

The degradation rate of this compound in water is highly dependent on a variety of environmental factors, including pH, temperature, oxygen content, alkalinity, hardness, the presence of organic material, and metal ions who.intinchem.orgdtic.milcdc.gov.

pH: Auto-oxidation of this compound is inhibited at pH values below 4 and above 12 canada.ca. Degradation proceeds more rapidly in alkaline solutions, with the maximum degradation rate occurring between pH 8 and 9 dtic.milcdc.gov.

Temperature: Ammonia evolution is correlated with temperature researchgate.netosti.gov. Empirical studies in sterilized water samples showed that the degradation rate constant of this compound at 10°C was 67% of the rate measured at 20°C canada.ca. The persistence of this compound increases as water temperature decreases, with estimated chemical half-lives exceeding 116 days for temperatures below 10°C canada.ca.

Oxygen Content: While the primary degradation mechanism involves oxygen, the oxidation rate is primarily dependent on the rate of oxygen diffusion from the gas phase researchgate.netosti.gov. Studies have indicated that oxygen concentrations in the range of 0.5 to 40 mg/L have no measurable effect on the degradation rate dtic.mil.

Ionic Strength: An increase in the ionic strength of the solution enhances the rate constant for this compound degradation, possibly through reactions between ionic intermediates of the same charge canada.ca. This increase in degradation rate with increasing ionic strength has been observed in various studies dtic.mil.

Hardness and Organic Matter: Both hard water and water rich in dissolved organic matter tend to degrade this compound more rapidly than water with lower amounts of organic matter and calcium carbonate nih.govdtic.mil.

Table 1: Influence of Temperature on this compound Degradation Half-Lives in Seawater canada.ca

| Temperature (°C) | Estimated Chemical Half-Life (days) |

| < 10 | > 116 |

| 20 | (Shorter than at <10°C) |

The formation of reactive intermediates is a crucial aspect of this compound's degradation mechanisms. Conditions that accelerate the formation of the hydrazyl radical (•N₂H₃) lead to an increased proportion of one-electron oxidation researchgate.netosti.gov. One-electron oxidation of this compound by hydroxyl radicals (OH•) has been shown to produce the hydrazyl radical acs.org. The reactivity of this compound towards hydroxyl radicals is dependent on its protonation state, with rate constants of 1.0 x 10⁹ M⁻¹ sec⁻¹ for N₂H₅⁺ and 1.4 x 10¹⁰ M⁻¹ sec⁻¹ for N₂H₄ acs.org.

The hydrazyl radical (•N₂H₃) exhibits an absorption maximum at 230 nm (ε₂₃₀ = 3.5 x 10³ M⁻¹ cm⁻¹) and undergoes second-order decay with a rate constant of 2k = 2.4 x 10⁹ M⁻¹ sec⁻¹ acs.org. The acid-base equilibrium of the radical is characterized by a pK (•N₂H₄⁺ ⇌ •N₂H₃ + H⁺) of 7.1 ± 0.1 acs.org. The second-order decay of the hydrazyl radical is postulated to form tetrazane (B14724677) (N₄H₆) acs.org. Tetrazane then undergoes unimolecular decomposition to produce triazene (B1217601) (N₃H₃) and ammonia acs.org. Triazene has a λmax of 225 nm (ε₂₂₅ = 2.8 x 10³ M⁻¹ cm⁻¹) and decays by first-order kinetics at a rate of 8.5 x 10² sec⁻¹ at pH 9.2, ultimately yielding ammonia and nitrogen acs.org. Free radicals, specifically hydrazyl radicals, are also formed during metal-catalyzed one-electron oxidation processes researchgate.net. Under aerobic conditions, this compound can be converted to N₂ via a two-electron oxidation pathway involving diimide (N₂H₂) as an intermediate (N₂H₄ → N₂H₂ → N₂) oup.com. Hydrogen peroxide is also identified as an important intermediate during the autooxidation of this compound in alkaline solutions inchem.org.

Oxidation and Reduction Pathways

This compound is known for its versatile redox chemistry, participating in both oxidation and reduction reactions.

Oxidation Pathways: In aqueous systems, the primary oxidation pathway for this compound is a four-electron oxidation to nitrogen gas by dissolved oxygen researchgate.netosti.gov. One-electron oxidation of this compound leads to the formation of the hydrazyl radical researchgate.netosti.govdtic.milresearchgate.netacs.orgoup.com. Metal-catalyzed oxidation, involving metal ions such as Cu²⁺, Fe³⁺, and Mn³⁺, can generate hydrazyl radicals, which can then lead to oxy-radicals in the presence of molecular oxygen researchgate.net. This compound is a strong reducing agent who.intoup.com. For instance, an oxo-bridged tetramanganese(IV) complex can quantitatively oxidize N₂H₅⁺ to N₂ rsc.org. In biological systems, ammonia-oxidizing archaea (AOA) have been shown to oxidize this compound into dinitrogen (N₂) nih.gov. The reaction of this compound with hydroxyl radicals involves complex pathways including H-abstraction, SN2, and addition/elimination reactions researchgate.net. In the context of selective non-catalytic reduction (SNCR) for nitrogen oxide (NO) removal, this compound can produce NH₂ via N1 pathways, which then reacts with NO to facilitate DeNOx processes maxapress.com. Hydrazyl radical (N₂H₃) can be further consumed by hydroxyl (OH) and hydroperoxyl (HO₂) radicals to yield H₂NN and diimide (N₂H₂), respectively, with diimide primarily reacting with NO to contribute to DeNOx pathways maxapress.com.

Reduction Pathways: As a powerful reducing agent who.intoup.com, this compound is employed in various chemical transformations. A notable application is the Wolff–Kishner reduction, where this compound transforms the carbonyl group of a ketone into a methylene (B1212753) bridge through a hydrazone intermediate wikipedia.org. The reduction of hydrazones to hydrazines provides a clean method for producing 1,1-dialkylated hydrazines wikipedia.org. This compound can also reduce metal ions, such as neptunium(V) (Np(V)) to neptunium(IV) (Np(IV)) and plutonium(IV) (Pu(IV)) to plutonium(III) (Pu(III)) osti.gov. These reductions can be catalyzed by copper(II) or iron(III) ions osti.gov. Furthermore, this compound is a widely used chemical reducing agent for graphene oxide (GO) arxiv.org. In the reduction of GO, this compound can react with epoxy groups to form this compound alcohols and aminoaziridine moieties, which subsequently undergo thermal elimination of diimide to generate carbon-carbon double bonds arxiv.org. This compound also mediates the reduction of hydroxyl groups in GO through a pathway involving C-H bond cleavage and dehydroxylation arxiv.org.

Redox Reactions in Aqueous Systems

This compound acts as a potent reducing agent in aqueous solutions. The primary mechanism of this compound degradation in aqueous systems is a four-electron oxidation to nitrogen gas (N₂) by oxygen. aip.org This oxidation typically yields nitrogen gas and water as products. wikipedia.org However, depending on the reaction conditions and the presence of catalysts, ammonia (NH₃) can also be formed. aip.orgjofamericanscience.orgsciencepublishinggroup.com

For instance, in the oxidation of this compound by iodine in aqueous hydrochloric acid, the reaction exhibits first-order kinetics with respect to both iodine and the hydrazinium (B103819) ion (N₂H₅⁺). uobabylon.edu.iq The rate of this reaction is inversely dependent on the acid concentration of the medium. uobabylon.edu.iq An outer-sphere electron transfer mechanism has been proposed for this and other redox reactions involving this compound. uobabylon.edu.iqrsc.org The standard reduction potential for the half-reaction of this compound to nitrogen in acidic solution is +0.76 V (N₂H₄ + 4H⁺ + 4e⁻ → N₂ + 4H₂O), indicating this compound's strong reducing capability against various metal ions. osti.gov

Reaction with Oxidizing Agents (e.g., Ozone, Nitrogen Tetroxide)